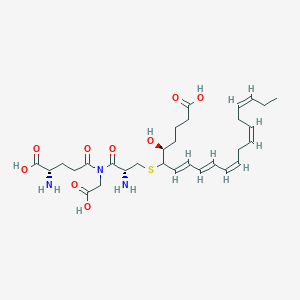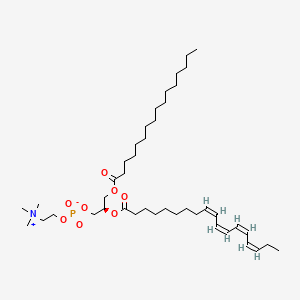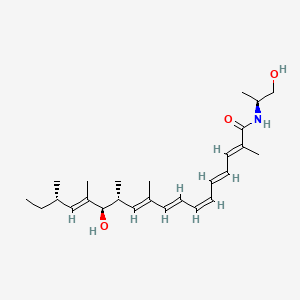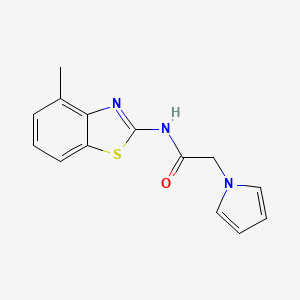
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide is a member of benzothiazoles.
Applications De Recherche Scientifique
Photovoltaic and Non-Linear Optical Properties
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide and its analogs have been explored for their potential in photovoltaic applications. A study by Mary et al. (2020) involved the synthesis of benzothiazolinone acetamide analogs and their evaluation for use as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds exhibited significant non-linear optical (NLO) activity, suggesting potential applications in photonics and optical communication systems (Mary et al., 2020).
Antitumor Activity
Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and screened them for antitumor activity. The study found that certain derivatives exhibited considerable anticancer activity against a variety of cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).
Metabolic Stability in Drug Design
A study by Stec et al. (2011) focused on the structure-activity relationships of PI3K/mTOR dual inhibitors and investigated various 6,5-heterocycles to improve the metabolic stability of these compounds. By exploring alternative structures, the study aimed to mitigate the metabolic deacetylation observed in certain benzothiazole derivatives, an important consideration in the design of pharmacologically active compounds (Stec et al., 2011).
Biological Evaluation and Antimicrobial Properties
Compounds related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide have been evaluated for their biological activities, including antimicrobial properties. Studies have synthesized various acetamide derivatives and assessed their efficacy against bacterial, fungal, and cancer cell lines. These evaluations provide insights into the therapeutic potential of benzothiazole acetamide derivatives in treating infections and cancer (Mokhtari & Pourabdollah, 2013), (Ghule et al., 2013).
Antioxidant and Anti-Inflammatory Compounds
Research has also focused on the synthesis of novel compounds related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide and their evaluation as antioxidant and anti-inflammatory agents. Such studies are crucial for the development of new therapeutic agents targeting oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).
Propriétés
Nom du produit |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide |
|---|---|
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylacetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-4-6-11-13(10)16-14(19-11)15-12(18)9-17-7-2-3-8-17/h2-8H,9H2,1H3,(H,15,16,18) |
Clé InChI |
VBSQAXQRPWSQEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



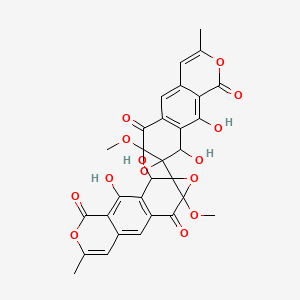
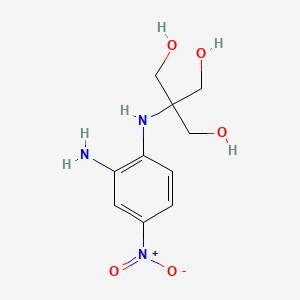

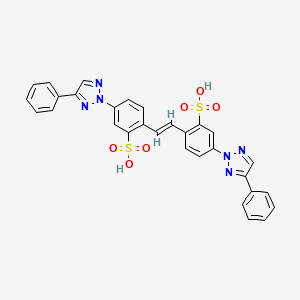


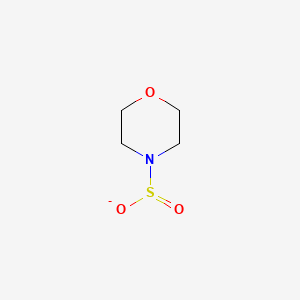
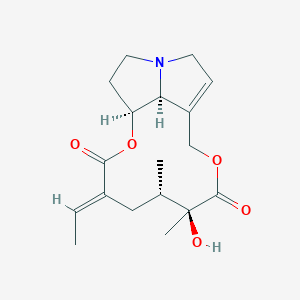
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
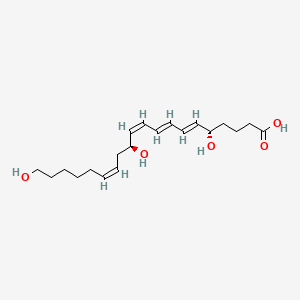
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
